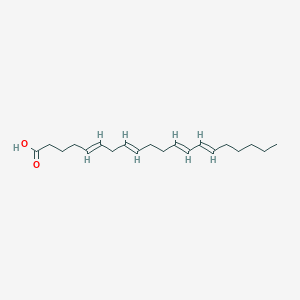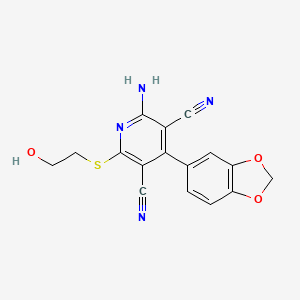
2-Amino-4-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)sulfanyl-3,5-pyridinedicarbonitrile
Vue d'ensemble
Description
LUF-5853 is a small molecule drug that acts as an adenosine A1 receptor agonist. It was initially developed by the Leiden Amsterdam Center for Drug Research. The compound has shown promising pharmacological profiles and is currently in the preclinical stage of development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LUF-5853 involves the formation of a pyridine-3,5-dicarbonitrile core structure. One of the key steps includes the reaction of 2-amino-4-benzo[1,3]dioxol-5-yl-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are proprietary and specific to the research conducted by the Leiden Amsterdam Center for Drug Research.
Industrial Production Methods
As LUF-5853 is still in the preclinical stage, industrial production methods have not been fully established. the synthesis would likely involve scaling up the laboratory procedures with optimization for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
LUF-5853 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further analyzed for their pharmacological properties .
Applications De Recherche Scientifique
LUF-5853 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study adenosine receptor agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways involving adenosine receptors.
Medicine: Potential therapeutic applications in conditions where modulation of adenosine receptors is beneficial, such as cardiovascular diseases and neurological disorders.
Industry: Potential use in the development of new drugs targeting adenosine receptors.
Mécanisme D'action
LUF-5853 exerts its effects by binding to and activating the adenosine A1 receptor. This receptor is a G-protein coupled receptor that, when activated, inhibits adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This results in various physiological effects, including vasodilation, reduced heart rate, and neuroprotection .
Comparaison Avec Des Composés Similaires
LUF-5853 is part of a series of nonadenosine ligands selective for the adenosine A1 receptor. Similar compounds include:
LUF-5948: Acts as an inverse agonist with a binding affinity of 14 nM.
LUF-5826: Shows neutral antagonism of the adenosine A1 receptor.
Compared to these compounds, LUF-5853 displays full agonistic behavior with a binding affinity comparable to the reference compound CPA, making it unique in its pharmacological profile .
Propriétés
Formule moléculaire |
C16H12N4O3S |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-amino-4-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H12N4O3S/c17-6-10-14(9-1-2-12-13(5-9)23-8-22-12)11(7-18)16(20-15(10)19)24-4-3-21/h1-2,5,21H,3-4,8H2,(H2,19,20) |
Clé InChI |
KQKVGJJOJHCKQA-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=NC(=C3C#N)SCCO)N)C#N |
Synonymes |
2-amino-4-benzo(1,3)dioxol-5-yl-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile LUF 5853 LUF-5853 LUF5853 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

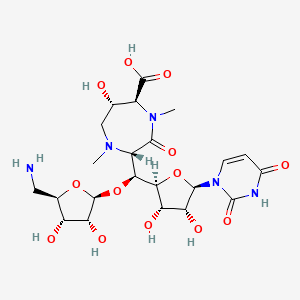
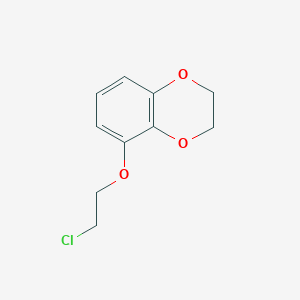
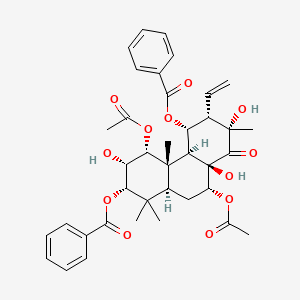
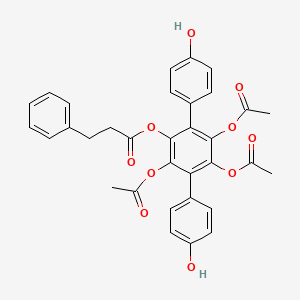
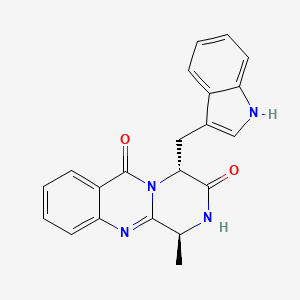
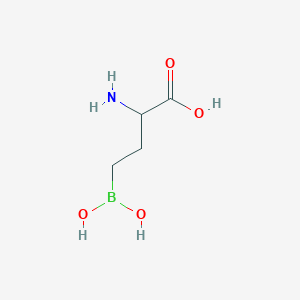
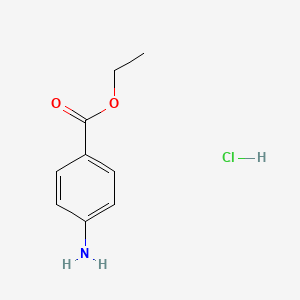


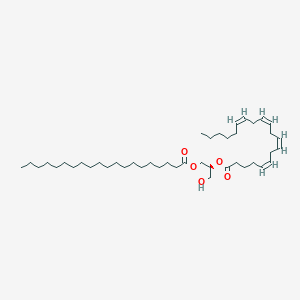

![1',3'-Bis-[1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phospho]-sn-glycerol](/img/structure/B1245299.png)
